Presence in Documented HSP90 Inhibitor Series
The compound belongs to a published series of 2-isoxazol-3-yl-acetamide analogues evaluated for anti-HIV activity. Within this series, the lead molecule 2l demonstrated an approximately 3.5-fold better therapeutic index than the second-generation HSP90 inhibitor AUY922. While this specific quantitative advantage cannot be directly assigned to 2-(4-fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide without direct testing, the data establishes that the core scaffold can yield high-potency agents, making it a valuable tool compound for researchers building on this scaffold's SAR.
| Evidence Dimension | Therapeutic Index Improvement over Reference HIV Agent |
|---|---|
| Target Compound Data | Not directly tested; belongs to 2-isoxazol-3-yl-acetamide series |
| Comparator Or Baseline | AUY922 (luminespib), second-generation HSP90 inhibitor |
| Quantified Difference | Lead compound 2l showed ~3.5-fold improvement vs. AUY922 (therapeutic index not specified) |
| Conditions | In vitro anti-HIV activity assay with cytotoxicity assessment in cell lines |
Why This Matters
Demonstrates that the core scaffold can be optimized to surpass established HSP90 inhibitors, justifying the procurement of novel analogs for further SAR studies.
- [1] Trivedi, J., Parveen, A., Rozy, F., Mitra, A., Bal, C., Mitra, D., & Sharon, A. (2019). Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. European Journal of Medicinal Chemistry, 183, 111699. View Source
